molecular formula C10H13BrN2 B1587519 2-(3-Bromophenyl)piperazine CAS No. 885962-24-3

2-(3-Bromophenyl)piperazine

Cat. No. B1587519
CAS RN: 885962-24-3
M. Wt: 241.13 g/mol
InChI Key: KOGWBQXWQJLZEN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2-(3-Bromophenyl)piperazine is C10H13BrN2 . The structure of this compound can be assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

Piperazine derivatives mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 2-(3-Bromophenyl)piperazine could involve further exploration of its potential uses in pharmaceutical applications.

properties

IUPAC Name

2-(3-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGWBQXWQJLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404813
Record name 2-(3-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885962-24-3
Record name 2-(3-bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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